molecular formula C22H20N2O2 B5802696 1H-Benzimidazole, 1-[2-[4-(phenylmethoxy)phenoxy]ethyl]- CAS No. 88670-76-2

1H-Benzimidazole, 1-[2-[4-(phenylmethoxy)phenoxy]ethyl]-

Cat. No.: B5802696
CAS No.: 88670-76-2
M. Wt: 344.4 g/mol
InChI Key: HSGPIQPARZNFTD-UHFFFAOYSA-N
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Description

1H-Benzimidazole, 1-[2-[4-(phenylmethoxy)phenoxy]ethyl]- is a heterocyclic compound that belongs to the benzimidazole family Benzimidazoles are known for their wide range of biological activities and are commonly used in medicinal chemistry

Properties

IUPAC Name

1-[2-(4-phenylmethoxyphenoxy)ethyl]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O2/c1-2-6-18(7-3-1)16-26-20-12-10-19(11-13-20)25-15-14-24-17-23-21-8-4-5-9-22(21)24/h1-13,17H,14-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSGPIQPARZNFTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)OCCN3C=NC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60359046
Record name 1H-Benzimidazole, 1-[2-[4-(phenylmethoxy)phenoxy]ethyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60359046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88670-76-2
Record name 1H-Benzimidazole, 1-[2-[4-(phenylmethoxy)phenoxy]ethyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60359046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 1H-Benzimidazole, 1-[2-[4-(phenylmethoxy)phenoxy]ethyl]- typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the benzimidazole core, which can be achieved by condensing o-phenylenediamine with an appropriate aldehyde or carboxylic acid.

    Substitution Reaction: The phenylmethoxyphenoxyethyl group is introduced through a substitution reaction. This can be done by reacting the benzimidazole core with a suitable phenylmethoxyphenoxyethyl halide under basic conditions.

    Reaction Conditions: The reactions are usually carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to ensure complete conversion.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated synthesis equipment to enhance efficiency and yield.

Chemical Reactions Analysis

1H-Benzimidazole, 1-[2-[4-(phenylmethoxy)phenoxy]ethyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of benzimidazole derivatives with different oxidation states.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced forms of the compound.

    Substitution: The phenylmethoxyphenoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like alkyl halides or acyl chlorides.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while reduction may produce benzimidazole amines.

Scientific Research Applications

1H-Benzimidazole, 1-[2-[4-(phenylmethoxy)phenoxy]ethyl]- has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as an antiparasitic, anti-inflammatory, and antioxidant agent.

    Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 1H-Benzimidazole, 1-[2-[4-(phenylmethoxy)phenoxy]ethyl]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, resulting in antimicrobial or anticancer effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

1H-Benzimidazole, 1-[2-[4-(phenylmethoxy)phenoxy]ethyl]- can be compared with other similar compounds, such as:

    1H-Benzimidazole, 1-[2-(4-methoxyphenyl)ethyl]-: This compound has a similar structure but lacks the phenoxy group, which may result in different biological activities and properties.

    1H-Benzimidazole, 1-[2-(4-chlorophenyl)ethyl]-: The presence of a chlorine atom instead of a methoxy group can significantly alter the compound’s reactivity and biological effects.

    1H-Benzimidazole, 1-[2-(4-nitrophenyl)ethyl]-: The nitro group introduces additional electronic effects, which can influence the compound’s chemical behavior and interactions with biological targets.

The uniqueness of 1H-Benzimidazole, 1-[2-[4-(phenylmethoxy)phenoxy]ethyl]- lies in its specific substituent pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

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